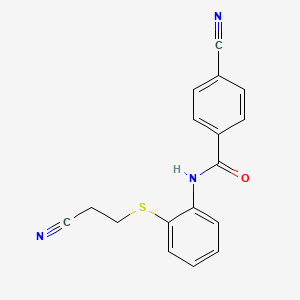

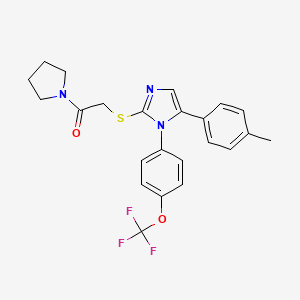

![molecular formula C18H22N4 B2583923 3-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine CAS No. 2348664-33-3](/img/structure/B2583923.png)

3-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine” is a complex organic compound that belongs to the class of pyridazines . Pyridazines are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . This specific compound seems to be a derivative of pyridazine, which has been utilized in various complex compounds exhibiting diversified pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions starting from an aromatic heterocyclic structure . For instance, N-substituted-(4-methoxyphenyl)piperazinyl-pyridazin-3(2H)-one derivatives were synthesized as a result of a six-step reaction, starting from the nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine .Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by a six-membered ring containing nitrogen atoms at 1 and 2 positions . In the single crystal X-ray structure of a similar compound, 3-methyl-6-(thiophen-2-yl)pyridazine, the molecule is stabilized in a planar topography by an energetically productive N-to-Sσ* interaction .Chemical Reactions Analysis

The chemical reactions involving pyridazine derivatives can lead to a variety of compounds with different biological activities . For instance, various 2-alkyl or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones were synthesized and evaluated for their analgesic and anti-inflammatory activities .Physical And Chemical Properties Analysis

Pyridazine and its derivatives are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .Wirkmechanismus

The mechanism of action of pyridazine derivatives can vary depending on the specific compound and its biological target. For instance, some pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been found to act as inhibitors of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This mechanism of action is relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Eigenschaften

IUPAC Name |

3-methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4/c1-16-9-10-18(20-19-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-10H,11-15H2,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOVTCBUKIQSBF-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

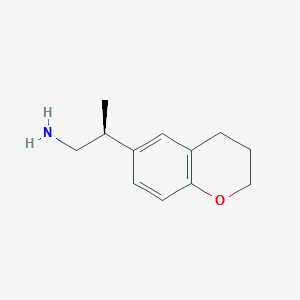

![1-[(4-bromophenyl)sulfonyl]-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole](/img/structure/B2583842.png)

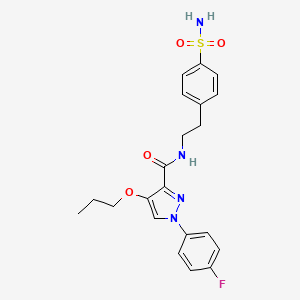

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2583846.png)

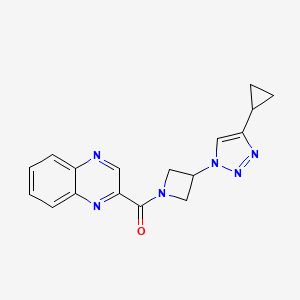

![2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2583858.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)

![4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide](/img/structure/B2583861.png)

![1-benzyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2583862.png)

![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)